molecular formula C11H13N3O2 B8349540 3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8349540
M. Wt: 219.24 g/mol
InChI Key: VJKLTOIZSJCFMS-UHFFFAOYSA-N
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Patent
US08637508B2

Procedure details

To a mixture of 3-amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester (60 mg, 0.274 mmol) and 1,3-dimethoxybenzene (0.358 ml, 2.74 mmol) was added dropwise within 10 min TFA (0.59 ml, 7.66 mmol) and the reaction mixture was stirred for 6 h. Toluene was added and the solvents were evaporated to provide the title compound as yellow solid. The product was used for the next step without further purification.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.358 mL
Type
reactant
Reaction Step One
Name
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:13]([NH2:14])=[CH:12][C:11]([C:15]#[N:16])=[CH:10][N:9]=1)=[O:7])(C)(C)C.COC1C=CC=C(OC)C=1.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[NH2:14][C:13]1[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=[C:11]([C:15]#[N:16])[CH:12]=1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1N)C#N
Name
Quantity
0.358 mL
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Step Two
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C#N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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